molecular formula C15H18N4O2 B6976716 N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine

Cat. No.: B6976716
M. Wt: 286.33 g/mol
InChI Key: HCUDYCAZQGPVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine involves several steps. One common method includes the reaction of 2-methyl-1-(4-methylphenyl)propan-2-amine with 5-nitropyrimidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux for several hours to yield the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and amine derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups like halogens or alkyl groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

  • **2-methyl-1-(4-methylphenyl)propan-2-yl]-5-aminopyrimidine
  • **2-methyl-1-(4-methylphenyl)propan-2-yl]-5-chloropyrimidine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

N-[2-methyl-1-(4-methylphenyl)propan-2-yl]-5-nitropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-4-6-12(7-5-11)8-15(2,3)18-14-16-9-13(10-17-14)19(20)21/h4-7,9-10H,8H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUDYCAZQGPVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)NC2=NC=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.